molecular formula C6H6ClNO2 B2823245 5-Chloro-4-hydroxy-2-methoxypyridine CAS No. 1196146-71-0

5-Chloro-4-hydroxy-2-methoxypyridine

Cat. No.: B2823245
CAS No.: 1196146-71-0
M. Wt: 159.57
InChI Key: UGRXQMRKJKJLHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-hydroxy-2-methoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The exact methods may vary depending on the manufacturer, but they generally follow similar principles as the laboratory-scale synthesis, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-hydroxy-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Chloro-4-hydroxy-2-methoxypyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-hydroxy-2-methoxypyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-chloro-2-methoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRXQMRKJKJLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CN1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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